
4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Overview
Description
4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of 4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is monoamine oxidase (MAO) . MAO plays a crucial role in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine .
Mode of Action
This compound acts as an MAO inhibitor . By binding to monoamine oxidase, it prevents the breakdown of key neurotransmitters, thereby elevating their levels in nerve endings . This action prolongs the activity of these neurotransmitters in the central nervous system, which can potentially aid in antidepressant effects .
Biochemical Pathways
The affected biochemical pathway is the neurotransmitter metabolic pathway . By inhibiting MAO, the compound prevents the breakdown of serotonin, dopamine, and norepinephrine, leading to their sustained presence in nerve endings . This can result in prolonged neurotransmitter activity and potential antidepressant effects .
Pharmacokinetics
The compound’s interaction with its target suggests that it may have good bioavailability and can cross the blood-brain barrier to exert its effects on the central nervous system .
Result of Action
The inhibition of MAO leads to an increase in the levels of serotonin, dopamine, and norepinephrine in nerve endings . This can result in prolonged neurotransmitter activity, which may aid in antidepressant effects . In addition, the compound has shown higher antidepressant efficacy than fluoxetine, as well as modest anticonvulsant action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the reaction of 2-chlorobenzaldehyde, cyanothioacetamide, and malononitrile dimer in the presence of a base such as N-methylmorpholine. The reaction is carried out in ethanol at room temperature, resulting in the formation of the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:
Substitution Reactions: The amino and thiol groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides, while the amino group can undergo reduction reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides and bases like triethylamine are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or iodine can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution Reactions: Formation of alkylated derivatives.
Oxidation: Formation of disulfides.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: May be used in the synthesis of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
- 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile
- 4-Amino-6-aryl-2-sulfanylpyridine-3,5-dicarbonitriles
Comparison:
- Structural Differences: While these compounds share similar functional groups, their core structures differ, leading to variations in their chemical and biological properties.
- Biological Activity: The unique combination of the triazine ring and the 2-chlorophenyl group in 4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol may confer distinct biological activities compared to its analogs.
- Applications: The specific applications of these compounds may vary based on their structural differences and resulting properties.
Biological Activity
4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound belonging to the triazine family. This compound has garnered interest due to its potential biological activities, particularly in anticancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The structure of this compound includes:
- Amino group : Contributes to its reactivity and interaction with biological targets.
- Chlorophenyl group : Enhances lipophilicity and may influence binding affinity.
- Thiol group : Capable of forming covalent bonds with proteins, affecting their function.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
Enzyme Inhibition
The thiol group can interact with cysteine residues in proteins, leading to the modulation of enzymatic activity. This mechanism is crucial for compounds that act as enzyme inhibitors in various metabolic pathways.
Anticancer Activity
Research indicates that similar triazine derivatives exhibit anticancer properties through:
- Induction of Apoptosis : Compounds like this compound may trigger apoptosis in cancer cells by influencing signaling pathways such as PI3K/AKT/mTOR.
- Cell Cycle Arrest : These compounds can halt the cell cycle in specific phases (G2/M), impeding cancer cell proliferation.
Antiproliferative Studies
In vitro studies have demonstrated the antiproliferative effects of triazine derivatives on various cancer cell lines. For instance:
- IC50 Values : The compound has shown varying degrees of cytotoxicity against different cancer cell lines (e.g., MCF-7, HCT-116). A related study reported IC50 values for similar compounds ranging from 0.50 μM to 4.53 μM in HCT-116 cells .
Compound | Cell Line | IC50 (μM) |
---|---|---|
4f | MCF-7 | 4.53 |
4f | HCT-116 | 0.50 |
4f | HepG2 | 3.01 |
Case Studies
- Apoptosis Induction : A study involving a derivative similar to our compound indicated significant upregulation of pro-apoptotic genes (e.g., p53, Bax) and downregulation of anti-apoptotic genes (e.g., Bcl-2) following treatment with triazine derivatives .
- Molecular Docking Studies : Molecular docking studies have suggested strong binding affinities between triazine derivatives and key receptors involved in cancer signaling pathways . This supports the hypothesis that these compounds can effectively inhibit target enzymes.
Properties
IUPAC Name |
4-amino-2-(2-chlorophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4S/c10-6-4-2-1-3-5(6)7-12-8(11)14-9(15)13-7/h1-4,7H,(H4,11,12,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVJBUGEGUOQQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2NC(=S)NC(=N2)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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